molecular formula C17H19NO5 B8321695 3-Quinolinecarboxylic acid, 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-2-oxo-6-(1-oxobutyl)-

3-Quinolinecarboxylic acid, 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-2-oxo-6-(1-oxobutyl)-

Cat. No. B8321695
M. Wt: 317.34 g/mol
InChI Key: WBWAMYABLLRRKF-UHFFFAOYSA-N
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Patent
US04476132

Procedure details

7.13 g of 1-ethyl-6-butyryl-4-hydroxy-7-methylcarbostyril-3-carboxylic acid tert-butyl ester are suspended in 100 ml of diethyl ether and, while stirring, 2.0 ml of 70% strength perchloric acid are carefully added. The reaction mixture is stirred for 10 minutes at 30°, cooled by means of an ice bath and suction-filtered and the residue is washed twice with a little diethyl ether and subsequently with hexane, then allowed to dry at room temperature. In this manner 1-ethyl-6-butyryl-4-hydroxy-7-methylcarbostyril-3-carboxylic acid having a melting point of 157°-158° is obtained.
Name
1-ethyl-6-butyryl-4-hydroxy-7-methylcarbostyril-3-carboxylic acid tert-butyl ester
Quantity
7.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([C:8]1[C:9](=[O:27])[N:10]([CH2:25][CH3:26])[C:11]2[C:16]([C:17]=1[OH:18])=[CH:15][C:14]([C:19](=[O:23])[CH2:20][CH2:21][CH3:22])=[C:13]([CH3:24])[CH:12]=2)=[O:7])(C)(C)C.Cl(O)(=O)(=O)=O>C(OCC)C>[CH2:25]([N:10]1[C:11]2[C:16](=[CH:15][C:14]([C:19](=[O:23])[CH2:20][CH2:21][CH3:22])=[C:13]([CH3:24])[CH:12]=2)[C:17]([OH:18])=[C:8]([C:6]([OH:7])=[O:5])[C:9]1=[O:27])[CH3:26]

Inputs

Step One
Name
1-ethyl-6-butyryl-4-hydroxy-7-methylcarbostyril-3-carboxylic acid tert-butyl ester
Quantity
7.13 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C=1C(N(C2=CC(=C(C=C2C1O)C(CCC)=O)C)CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 10 minutes at 30°
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled by means of an ice bath
FILTRATION
Type
FILTRATION
Details
suction-filtered
WASH
Type
WASH
Details
the residue is washed twice with a little diethyl ether and subsequently with hexane
CUSTOM
Type
CUSTOM
Details
to dry at room temperature

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(=O)C(=C(C2=CC(=C(C=C12)C)C(CCC)=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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